N-Methyl-N-(propoxymethyl)formamide
Description
N-Methyl-N-(propoxymethyl)formamide is a substituted formamide derivative characterized by a methyl group and a propoxymethyl group attached to the nitrogen atom of the formamide backbone. Formamides are widely utilized as solvents, intermediates in organic synthesis, and functional components in agrochemicals due to their polar aprotic nature and ability to stabilize ionic species .
Properties
CAS No. |
142073-28-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-methyl-N-(propoxymethyl)formamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6-7(2)5-8/h5H,3-4,6H2,1-2H3 |
InChI Key |
BUBIZRDHQBQAAK-UHFFFAOYSA-N |
SMILES |
CCCOCN(C)C=O |
Canonical SMILES |
CCCOCN(C)C=O |
Synonyms |
Formamide, N-methyl-N-(propoxymethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituents on the nitrogen atom critically influence the physical and chemical behavior of formamides. Below is a comparative analysis of key analogs:
Key Observations :
- Aromatic vs. Alkyl Substituents: Aromatic derivatives (e.g., o-tolyl, benzyl) exhibit higher boiling points due to increased molecular rigidity and π-π interactions . Alkyl-substituted analogs, especially those with branched chains (e.g., 2-propylheptyl), enhance solubility in non-polar matrices, making them suitable for agricultural formulations .
- Chiral Centers : Compounds like N-Methyl-N-(1-phenylpropan-2-yl)formamide demonstrate the impact of stereochemistry on biological activity, as seen in their use in controlled substance synthesis .
Reactivity and Spectroscopic Features
NMR Trends :
- 13C NMR Shifts : Formamide carbonyl carbons typically resonate near δ 160–165 ppm. For example, N-methyl-N-(3-phenylpropyl)formamide (7ac) shows a carbonyl signal at δ 162.8 ppm . Substituents with electron-withdrawing groups (e.g., nitro in 7j) downfield-shift the carbonyl due to reduced electron density .
- 1H NMR : Methyl groups attached to nitrogen appear as singlets near δ 2.8–3.2 ppm, while propoxymethyl protons would split into multiplets due to ether oxygen’s deshielding effect.
- Synthetic Methods: Rapid methylation techniques using solid inorganic bases in DMF (e.g., for N-methyl-N-(nitrophenyl)formamides) highlight the role of solvent polarity in facilitating N-alkylation . Chiral analogs require enantioselective synthesis, as seen in , where ultrasonic promotion improved yields of N-methyl-N-(1-naphthylmethyl)formamide .
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